Androstenediol diacetate
Description
Contextualization of Steroid Hormones and Derivatives in Biochemical Systems
Steroid hormones are a class of lipids derived from cholesterol that play crucial roles as signaling molecules in a vast array of physiological processes. wikipedia.orgwikipedia.orgnumberanalytics.com These hormones regulate metabolism, inflammation, immune responses, salt and water balance, and the development of sexual characteristics. wikipedia.orgvedantu.com They exert their effects by binding to specific intracellular receptor proteins, which then act as transcription factors to modulate gene expression. wikipedia.org The major classes of steroid hormones include corticosteroids (glucocorticoids and mineralocorticoids) and sex steroids (progestogens, androgens, and estrogens). wikipedia.orgvedantu.com
The biological activity of a steroid is not only determined by its core structure but can be significantly altered by the presence of various functional groups. Synthetic derivatives, created by modifying the structure of natural steroids, are instrumental in both therapeutic applications and fundamental research. These modifications can alter a steroid's binding affinity for its receptor, its metabolic stability, and its pharmacokinetic profile.
Overview of Androstenediol (B1197431) and its Esterified Forms in Academic Inquiry
Androstenediol (specifically androst-5-ene-3β,17β-diol) is a C19 steroid that serves as an intermediate in the biosynthesis of testosterone (B1683101) and other androgens from dehydroepiandrosterone (B1670201) (DHEA). nih.govdrugbank.com It is produced in the adrenal glands and gonads. wikipedia.orgiiab.me While possessing some intrinsic androgenic and estrogenic activity, its primary role is often considered that of a precursor. drugbank.compnas.org
Esterification is a common chemical modification applied to steroids in research and pharmaceutical development. In this process, a hydroxyl group on the steroid molecule is converted into an ester. This modification can impact the steroid's solubility, stability, and how it is absorbed and metabolized in the body. ontosight.ai In academic research, various esterified forms of androstenediol have been synthesized and studied. For instance, research has explored the formation of androstenediol esters with long-chain fatty acids in breast cancer cell lines. nih.gov The esterification can occur at either the 3-beta or 17-beta hydroxyl group, or both, leading to monoesters or diesters. oup.comoup.com Studies have shown that the position of esterification can influence the rate of formation and the subsequent biological activity. oup.com
Scope and Significance of Androstenediol Diacetate Research as a Synthetic Precursor and Analog
This compound, also known as androst-5-ene-3β,17β-diol diacetate, is the di-acetylated form of androstenediol. wikipedia.org In this synthetic compound, the hydroxyl groups at both the 3-beta and 17-beta positions have been converted to acetate (B1210297) esters. ontosight.ai This modification makes the molecule more lipophilic (fat-soluble) compared to its parent compound, androstenediol.
The primary significance of this compound in research lies in its role as a synthetic intermediate. lookchem.com For example, it has been used as a starting material in the synthesis of other steroids, such as labeled 19-hydroxyandrostenedione for use in human metabolism studies. nih.govosti.gov The acetate groups can serve as protecting groups during multi-step syntheses, allowing for chemical modifications at other positions of the steroid nucleus before being removed.
Furthermore, this compound serves as a useful research tool and analytical standard. In studies identifying and quantifying endogenous androstenediol in plasma, this compound has been used as a carrier for recrystallization to confirm the identity of the isolated steroid after acetylation. oup.comresearchgate.net Its well-defined chemical and physical properties make it a reliable reference compound in various analytical techniques.
While not developed for therapeutic use itself, the study of this compound and other esterified androgens contributes to a broader understanding of structure-activity relationships in steroid hormones. wikipedia.org Research on the synthesis and properties of such derivatives provides valuable insights for the design of novel steroid-based drugs with improved therapeutic profiles. ontosight.ainih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H34O4 |
| Molecular Weight | 374.51 g/mol lookchem.com |
| CAS Number | 2099-26-5 lookchem.com |
| Melting Point | 165-166 °C lookchem.com |
| Boiling Point | 448.9 °C at 760 mmHg lookchem.com |
| Density | 1.12 g/cm³ lookchem.com |
| Appearance | White Solid lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKRUGDXPWHXHL-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943297 | |
| Record name | Androstenediol 3,17-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2099-26-5 | |
| Record name | Androstenediol 3,17-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2099-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstenediol diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenediol 3,17-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-5-ene-(3β,17β)-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANDROSTENEDIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262F47Z2CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Endogenous Formation of Androstenediol
Conversion of Phytosterols (B1254722) into Androstenedione (B190577) and Androstenediol (B1197431) Diacetate Precursors
Phytosterols, such as β-sitosterol, stigmasterol, and campesterol, are abundant in plants and share a similar four-ring steroid nucleus with cholesterol. This structural similarity makes them ideal starting materials for microbial biotransformation. The key transformation is the cleavage of the aliphatic side chain at the C17 position of the steroid ring, which is a challenging reaction to perform through traditional chemical synthesis.
The primary product of this microbial conversion is androst-4-ene-3,17-dione (androstenedione or AD). Androstenedione is a crucial intermediate in the pharmaceutical industry for the synthesis of a wide range of steroid drugs. Androstenedione can then be chemically or enzymatically converted to androstenediol, which is subsequently acetylated to form androstenediol diacetate. While direct microbial production of this compound precursors is not a common industrial process, the microbial production of androstenedione serves as the foundational step.
Microbial Enzyme Systems in Steroid Biotransformation
The biotransformation of phytosterols to androstenedione is carried out by a variety of microorganisms, with species of Mycobacterium being the most extensively studied and utilized. These bacteria possess a complex enzymatic machinery capable of degrading the phytosterol side chain while leaving the steroid nucleus intact.
A critical aspect of developing efficient microbial strains for androstenedione production is the inactivation of enzymes that degrade the steroid ring structure. The key enzymes targeted for inactivation are:
3-Ketosteroid-9α-hydroxylase (Ksh): This enzyme initiates the degradation of the steroid nucleus.
3-Ketosteroid-1-dehydrogenase (KstD): This enzyme is also involved in the breakdown of the steroid ring.
By creating mutant strains of Mycobacterium that lack the activity of these enzymes, the degradation of the steroid nucleus is blocked, leading to the accumulation of androstenedione (AD) and, in some cases, androsta-1,4-diene-3,17-dione (B159171) (ADD).
The process of microbial fermentation of phytosterols presents several challenges, primarily due to the low water solubility of both the substrate (phytosterols) and the product (androstenedione). To overcome these limitations, various strategies have been developed, including:
Two-phase systems: Utilizing an organic solvent to dissolve the steroids, creating a liquid-liquid two-phase system where the microorganisms reside in the aqueous phase.
Use of cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic steroid molecules, increasing their solubility in the aqueous medium.
These technological advancements have enabled the large-scale and economically viable production of androstenedione from phytosterols, providing a critical precursor for the synthesis of this compound and other valuable steroid-based pharmaceuticals.
Metabolic Pathways and Downstream Conversions of Androstenediol
Interconversion with Androstenedione (B190577) and Testosterone (B1683101)
The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) plays an essential role in the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. wikipedia.org This enzymatic action is a critical step in the biosynthesis of all classes of hormonal steroids, including androgens. wikipedia.orgtaylorandfrancis.com Specifically, 3β-HSD catalyzes the conversion of androstenediol (B1197431) to testosterone. wikipedia.orgdrugbank.comnih.gov This reaction involves the oxidation of the 3β-hydroxyl group to a 3-keto group, a necessary step for the formation of biologically active androgens. drugbank.comnih.gov
The conversion process is part of a broader metabolic pathway where dehydroepiandrosterone (B1670201) (DHEA) is first converted to androstenediol, which is then acted upon by 3β-HSD to yield testosterone. drugbank.comnih.gov The efficiency of this conversion is crucial for maintaining adequate testosterone levels.
The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes catalyzes the interconversion between 17-ketosteroids and 17β-hydroxysteroids. wikipedia.orgnih.gov These enzymes are key players in regulating the biological activity of sex hormones. nih.gov Specifically, 17β-HSDs mediate the conversion of androstenedione to testosterone, a reduction reaction, and the reverse oxidation reaction. wikipedia.orgbioscientifica.comnih.gov
Androstenediol is also a substrate for 17β-HSD. For instance, type 4 17β-HSD is involved in the degradation of androst-5-ene-3β,17β-diol to dehydroepiandrosterone. nih.gov Different isoenzymes of 17β-HSD have distinct substrate specificities and tissue distributions, which allows for precise local control of active androgen and estrogen levels. nih.gov For example, 17β-HSD type 3 is considered a major enzyme in testosterone formation from androstenedione in the testes. bioscientifica.com
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Androstenediol | Testosterone | Oxidation |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Androstenedione | Testosterone | Reduction |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Androstenediol | Dehydroepiandrosterone (DHEA) | Oxidation |
Further Metabolites and Conjugates of Androstenediol
Beyond its interconversion with androstenedione and testosterone, androstenediol undergoes further metabolic transformations, including oxidation and conjugation reactions. These pathways contribute to the diversity of steroid metabolites and facilitate their excretion.
Androgens can be converted to estrogens through a three-step oxidation process catalyzed by the enzyme aromatase (cytochrome P450 19A1). acs.org This process involves the hydroxylation of the androgen substrate. While the primary substrates for aromatase are androstenedione and testosterone, their hydroxylated metabolites can also be part of this pathway. The oxidation of androgens can lead to the formation of intermediates such as 19-hydroxyandrostenedione. acs.org
Androgen metabolites are often conjugated to make them more water-soluble for excretion. wikipedia.orgnih.gov The primary forms of conjugation are sulfation and glucuronidation, catalyzed by sulfotransferases and glucuronosyltransferases, respectively. wikipedia.org These conjugated forms, such as androstenediol sulfate (B86663) and androstanediol glucuronide, are hormonally inactive. wikipedia.orgwikipedia.org However, the conjugation process can be reversible through the action of enzymes like steroid sulfatase, allowing for the regeneration of active androgens. wikipedia.org The liver is a principal site for the glucuronidation of androgens. nih.gov
| Metabolic Pathway | Key Enzymes/Processes | Resulting Products | Biological Significance |
|---|---|---|---|
| Oxidation | Aromatase (CYP19A1) | Estrogens (via intermediates) | Formation of female sex hormones |
| Sulfation | Sulfotransferases | Androstenediol sulfate | Inactivation and preparation for excretion |
| Glucuronidation | Glucuronosyltransferases | Androstanediol glucuronide | Inactivation and enhanced water solubility for excretion |
Estrogenic Conversions from Androstenediol and Precursors
Androstenediol itself possesses estrogenic activity, binding to estrogen receptors. wikipedia.org Its affinity for the estrogen receptors, while lower than that of estradiol (B170435), is significant due to its relatively high circulating concentrations. wikipedia.org
Aromatase (CYP19A1) Activity
Aromatase, also known as estrogen synthetase, is a key enzyme in the biosynthesis of estrogens. bioscientifica.com It is a member of the cytochrome P450 superfamily, encoded by the CYP19A1 gene, and is responsible for the aromatization of the A-ring of C19 androgens to produce C18 estrogens. bioscientifica.comresearchgate.net The primary substrates for aromatase are androstenedione and testosterone, which are converted to estrone (B1671321) and estradiol, respectively. researchgate.netjensenlab.org
The conversion process is a three-step oxidative reaction that involves the hydroxylation of the 19-methyl group of androgens, followed by the elimination of this group as formic acid and subsequent aromatization of the A-ring. jensenlab.orgoup.com While androstenediol is not the primary substrate for aromatase, its metabolic conversion to testosterone makes it a significant precursor for estrogen synthesis via the aromatase pathway. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) can convert androstenediol to testosterone, which is then a direct substrate for aromatase. nih.gov
Research has provided detailed kinetic data for the aromatization of the main androgen substrates by human placental aromatase, highlighting the enzyme's affinity and conversion rates for these steroids.
Interactive Data Table: Kinetic Properties of Human Placental Aromatase for Androgen Substrates
| Substrate | Apparent K_m (μM) |
| Androstenedione | 0.1 |
| Testosterone | 0.4 |
This table presents the apparent Michaelis constant (K_m) for the primary substrates of aromatase, indicating a higher affinity of the enzyme for androstenedione. nih.gov
Role of Steroid Sulfatase (STS) in Precursor Activation
Steroid sulfatase (STS) is a crucial enzyme in the regulation of steroid hormone activity. bath.ac.ukbath.ac.uk It catalyzes the hydrolysis of steroid sulfates, which are biologically inactive, into their active, unconjugated forms. bath.ac.ukbath.ac.uk This process is a key step in the "sulfatase pathway" for the formation of active steroids in peripheral tissues.
STS has a broad substrate specificity, and its activity is vital for the generation of precursors for androstenediol. nih.govoup.com One of the primary substrates for STS is dehydroepiandrosterone sulfate (DHEAS), which is hydrolyzed to dehydroepiandrosterone (DHEA). bath.ac.ukbath.ac.uk DHEA is a direct precursor of androstenediol, with the conversion being catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govmdpi.com
Furthermore, androstenediol itself can exist in a sulfated form, androstenediol sulfate, which can be hydrolyzed by STS to release active androstenediol. nih.gov By converting inactive steroid sulfates into their biologically active forms, STS plays a pivotal role in providing the necessary precursors for the synthesis of androstenediol and other potent steroid hormones. bath.ac.ukbath.ac.uk
Interactive Data Table: Substrates and Products of Steroid Sulfatase (STS)
| Substrate | Product |
| Dehydroepiandrosterone sulfate (DHEAS) | Dehydroepiandrosterone (DHEA) |
| Estrone sulfate (E1S) | Estrone (E1) |
| Androstenediol sulfate | Androstenediol |
This table summarizes the key substrates for Steroid Sulfatase and the resulting active steroid hormones produced through its hydrolytic activity.
Molecular and Cellular Mechanisms of Androstenediol Action in Preclinical Contexts
Steroid Receptor Interactions
Androstenediol's biological activity is primarily initiated by its binding to and activation of specific intracellular steroid receptors, namely the Androgen Receptor (AR) and the Estrogen Receptor (ER). These interactions are critical in mediating its androgenic and estrogenic effects.
Androstenediol (B1197431) is recognized as a weak androgen that can bind to and activate the Androgen Receptor. nih.govwikipedia.org Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of androgen-regulated genes. nih.gov
| Parameter | Observation | Cellular Context | Reference |
|---|---|---|---|
| AR Binding | Binds to and activates the Androgen Receptor. | Human Prostate Cancer Cells | nih.gov |
| Transcriptional Activity | Induces AR target gene transcription. | Human Prostate Cancer Cells | nih.govnih.gov |
| Coactivator Enhancement | AR transcriptional activity is enhanced by coactivators like ARA70. | Prostate Cancer Cells | nih.gov |
| Relative Androgenicity | Considered a weak androgen compared to testosterone (B1683101). | In vivo (rats) | wikipedia.org |
In addition to its androgenic properties, Androstenediol exhibits significant estrogenic activity through its interaction with Estrogen Receptors, including ERα. wikipedia.orgmdpi.com It has been shown to bind directly to ERα and act as an estrogen at physiological concentrations. nih.gov
Studies have reported that Androstenediol can stimulate the proliferation of estrogen-dependent breast cancer cells via ERs. iiab.me Its binding affinity for ERα is lower than that of estradiol (B170435); however, it circulates at much higher concentrations, suggesting it may play a significant role as an estrogen in the body. wikipedia.org The estrogenic effects of Androstenediol are mediated by the estrogen receptor, and it has been proposed as a hormone that can partially compensate for the loss of 17β-estradiol in postmenopausal women. nih.gov
| Parameter | Observation | Receptor Subtype | Reference |
|---|---|---|---|
| Binding Affinity (vs. Estradiol) | Approximately 6% of the affinity of estradiol. | ERα | wikipedia.org |
| Estrogenic Activity | Possesses potent estrogenic activity. | ERα | wikipedia.org |
| Cellular Effect | Stimulates proliferation of estrogen-dependent breast cancer cells. | ER-positive cells | iiab.me |
| Physiological Role | May act as a significant estrogen due to high circulating concentrations. | General | wikipedia.org |
Intracellular Signaling Pathways Modulated by Androstenediol
Beyond direct receptor activation and subsequent genomic effects, Androstenediol can influence cellular behavior through the modulation of various intracellular signaling pathways. These non-genomic actions can lead to rapid cellular responses.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Preclinical evidence suggests that androgens and their metabolites can activate this pathway. Studies on a metabolite of dihydrotestosterone (B1667394), 5α-androstane-3α,17β-diol, have shown that it can stimulate AKT activation independently of the classical AR signaling pathway in prostate cancer cells. nih.gov This activation is thought to contribute to cell survival and proliferation. While direct studies on Androstenediol are limited, the broader activity of androgens on the PI3K/AKT pathway suggests a potential role for Androstenediol in modulating this cascade. nih.gov
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. Activation of this pathway by androgens has been observed in various cell types. The androgen-AR complex can lead to the rapid activation of this pathway. bohrium.com For instance, the metabolite 5α-androstane-3α,17β-diol has been shown to potentially mediate prostate cell growth through the activated AKT to cRAF-MEK1/2-ERK1/2 pathway. nih.gov This indicates a crosstalk between the PI3K/AKT and MAPK/ERK pathways in response to androgenic stimulation.
Protein Kinase C (PKC) represents a family of kinases involved in a wide range of cellular processes. The relationship between androgens and PKC signaling is complex. Some studies suggest that androgens can regulate PKC signaling pathways. nih.gov For example, androgen-induced activation of CREB (cAMP response element-binding protein) in neurons has been found to be PKC-dependent. nih.gov Furthermore, PKC is involved in the signaling pathways triggered by the luteinizing hormone (LH) receptor, which ultimately leads to steroidogenesis. mdpi.com While direct evidence linking Androstenediol to the modulation of PKC signaling is not extensively documented, the established role of PKC in androgen signaling and steroid hormone action suggests a potential for indirect influence. nih.govnih.gov
Cyclic AMP (cAMP)-PKA Pathway
The direct role of the cyclic AMP (cAMP)-protein kinase A (PKA) pathway in mediating the cellular actions of androstenediol is an emerging area of investigation. The cAMP-PKA pathway is a critical signaling cascade involved in numerous cellular processes, including steroidogenesis—the production of steroid hormones. Research in prostate cells has shown that androgens can rapidly induce a cAMP-dependent activation of PKA through a non-genomic signaling pathway involving Gαs proteins. This activation of PKA appears to be a prerequisite for the subsequent genomic actions mediated by the nuclear androgen receptor (AR). While this establishes a link between androgens in general and the cAMP-PKA pathway, further research is needed to fully delineate the specific interactions of androstenediol with this signaling cascade in various cell types.
Gene Regulation and Transcriptional Activity
Androstenediol exerts significant influence over gene expression primarily by functioning as a ligand for nuclear steroid hormone receptors. In preclinical models, androstenediol has been shown to bind to and activate the androgen receptor (AR), thereby initiating the transcription of AR target genes. This interaction can be further amplified by the presence of AR coactivators, such as ARA70, which enhance the transcriptional activity induced by androstenediol.
Cellular Responses in Investigational Models
The activation of signaling pathways and regulation of gene expression by androstenediol translate into tangible effects on cellular behavior, most notably the modulation of the cell cycle.
A key cellular response to androstenediol in investigational models is the promotion of cell cycle progression. Specifically, studies have demonstrated that androstenediol can stimulate the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. The G1/S transition is a critical checkpoint that commits a cell to DNA replication and division. By facilitating this transition, androstenediol can promote cellular proliferation. This effect is closely linked to its ability to regulate the expression of key cell cycle proteins.
The mechanism by which androstenediol modulates cell cycle progression involves the precise regulation of key cell cycle proteins, particularly CYCLIN D1 and P27 (also known as Kip1).
CYCLIN D1: This protein is a crucial regulator of the G1 phase. When complexed with cyclin-dependent kinases (CDK4/6), it promotes the phosphorylation of the retinoblastoma (Rb) protein, a key step in advancing the cell cycle past the G1 restriction point. Preclinical studies have consistently shown that treatment with androstenediol leads to a significant increase in the expression of CYCLIN D1. This upregulation is a direct consequence of the transcriptional activity initiated by androstenediol through nuclear receptors.
P27 (Kip1): In contrast to CYCLIN D1, p27 is a cyclin-dependent kinase inhibitor that acts as a brake on cell cycle progression by binding to and inhibiting cyclin-CDK complexes. High levels of p27 can halt cells in the G1 phase. Research has demonstrated that androstenediol treatment leads to a significant decrease in the levels of p27.
The dual action of increasing the cell cycle promoter CYCLIN D1 while simultaneously decreasing the cell cycle inhibitor p27 creates a robust signal for the cell to move from the G1 to the S phase, thereby stimulating proliferation.
Table 1: Investigational Effects of Androstenediol on Key Cell Cycle Regulatory Proteins html
| Protein | Function | Observed Effect of Androstenediol | Consequence for Cell Cycle |
|---|---|---|---|
| CYCLIN D1 | G1 Phase Progression Promoter | Increased Expression | Promotes G1/S Transition |
| P27 (Kip1) | Cell Cycle Inhibitor (CDK Inhibitor) | Decreased Expression | Removes Inhibition of G1/S Transition |
Preclinical and in Vitro Research Models for Androstenediol Studies
Mammalian Cell Lines in Steroidogenesis and Metabolism Research
Mammalian cell lines are indispensable tools for investigating the role of androstenediol (B1197431) in different physiological and pathological contexts. They provide a controlled environment to study cellular uptake, metabolism, and the molecular mechanisms of action of steroids.
Endometrial Cell Lines (e.g., T-HESC, St-T1b)
Endometrial cell lines are crucial for understanding the influence of steroids on the uterus. The human telomerase reverse transcriptase-immortalized endometrial stromal cell line (T-HESC) and the St-T1b endometrial stromal cell line are two such models used in androstenediol research nih.gov.
A study investigating the role of androstenediol in the endometrium of women with polycystic ovary syndrome (PCOS) utilized T-HESC and St-T1b cells to analyze the effect of various steroids on cell proliferation markers. The research found that androstenediol treatment led to an increase in cyclin D1, a key regulator of cell cycle progression, and a decrease in the cell cycle inhibitor p27 in an in vitro model. Furthermore, the proliferation marker Ki67 was observed to increase in St-T1b cells following androstenediol stimulation nih.gov. These findings highlight the utility of endometrial cell lines in dissecting the specific molecular pathways through which androstenediol may contribute to endometrial proliferation nih.gov.
| Cell Line | Type | Key Findings in Androstenediol Research |
| T-HESC | Immortalized Human Endometrial Stromal | Used to model the effects of androstenediol on cell cycle proteins. |
| St-T1b | Immortalized Human Endometrial Stromal | Demonstrated increased Ki67 expression in response to androstenediol, indicating a proliferative effect. nih.gov |
Hepatocytes from Various Species (e.g., Rat, Canine, Monkey)
Primary hepatocytes isolated from different mammalian species, including rats, dogs, and monkeys, are widely used in pharmacokinetic and metabolism studies of xenobiotics and endogenous compounds. While specific studies focusing solely on androstenediol diacetate metabolism in these models are not extensively documented in the provided search results, the general utility of these models for steroid metabolism is well-established.
Research has shown that there can be significant interspecies differences in the metabolic clearance of various compounds. For instance, studies on other substances have demonstrated that rat hepatocytes can be the most metabolically active, while monkey hepatocytes may show lower clearance rates mdpi.com. These differences are often attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s. The comparative metabolism of steroids in hepatocytes from different species is crucial for extrapolating in vitro data to predict in vivo pharmacokinetics in humans mdpi.com. Therefore, primary hepatocytes from rats, canines, and monkeys represent valuable models for investigating the biotransformation of androstenediol, including identifying its metabolites and understanding potential species-specific metabolic pathways.
Peripheral Blood Mononuclear Cells (PBMCs)
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key components of the immune system and have been shown to be important sites of peripheral steroid metabolism. Research has demonstrated that PBMCs express the necessary enzymatic machinery to convert dehydroepiandrosterone (B1670201) (DHEA) into its downstream metabolites, including the immunomodulatory androstenediol nih.govoup.com.
Studies have shown that the conversion of DHEA to androstenediol in PBMCs is a significant metabolic pathway nih.govoup.com. This conversion is catalyzed by 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) nih.govoup.com. Interestingly, the activity of this enzyme and the subsequent production of androstenediol in PBMCs have been found to change with age, with older men showing significantly higher conversion rates of DHEA to androstenediol compared to younger men nih.govoup.com.
Furthermore, androstenediol has been shown to modulate the cytokine production of immune cells. In a rat model of trauma-hemorrhage and sepsis, administration of androstenediol attenuated the depressed production of IL-2 and IFN-gamma by splenocytes nih.gov. However, in the same study, it did not have a significant effect on the depressed IL-6 and TNF-alpha production by PBMCs nih.gov. Synthetic derivatives of androstenediol have also been shown to exhibit antioxidant activity by reducing the production of reactive oxygen species (ROS) in PBMCs from healthy volunteers mdpi.com.
| Finding | Enzyme(s) Implicated | Implication |
| Conversion of DHEA to androstenediol in PBMCs. nih.govoup.com | 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). nih.govoup.com | PBMCs are a site of active androstenediol synthesis. |
| Age-related increase in DHEA to androstenediol conversion. nih.govoup.com | Increased expression and activity of 17β-HSD5. nih.govoup.com | Suggests a potential role for altered local steroid metabolism in immunosenescence. |
| Modulation of cytokine production. nih.gov | Not specified. | Androstenediol can influence immune responses, though its effects may be cell-type specific. |
| Antioxidant activity of synthetic derivatives. mdpi.com | Not specified. | Potential for therapeutic applications in conditions associated with oxidative stress. |
Synoviocytes in Joint Tissue Research
Synoviocytes, the primary cell type lining the synovial membrane of joints, play a critical role in the pathogenesis of inflammatory joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA). These cells are also hormonally responsive and are capable of metabolizing steroids.
Research has demonstrated that synoviocytes obtained from patients with both OA and RA can convert DHEA into several downstream steroids, including androstenediol nih.govnih.gov. This local metabolism within the joint tissue can significantly influence the inflammatory environment. The conversion of DHEA in synoviocytes also leads to the production of androstenedione (B190577), testosterone (B1683101), and various estrogens and hydroxylated steroids nih.govnih.gov.
The balance between androgens and estrogens within the synovial tissue is thought to be a key factor in the inflammatory process. Studies have shown that in RA, there is an increased formation of estrogens relative to androgens in the synovial fluid, which may contribute to the pro-inflammatory state nih.govjrheum.org. The ability of synoviocytes to produce androstenediol and other androgens locally suggests that these steroids may play a role in modulating joint inflammation. For instance, some androgens have demonstrated anti-inflammatory properties, and their local production could be a counter-regulatory mechanism nih.govnih.gov.
Subcellular Fractions and Reconstituted Enzyme Systems
To gain a more detailed understanding of the specific enzymatic reactions involved in androstenediol metabolism, researchers utilize subcellular fractions and reconstituted enzyme systems. These approaches allow for the isolation of specific enzymes and the characterization of their kinetic properties and substrate specificities in a controlled environment.
Microsomal Preparations (e.g., Rat Liver Microsomes)
Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Rat liver microsomes are a standard and widely used in vitro model for studying the metabolism of a vast array of compounds, including steroids.
While the provided search results focus more on the metabolism of the related steroid androstenedione, the findings are highly relevant to the potential metabolism of androstenediol. Studies using rat liver microsomes have shown that androstenedione undergoes hydroxylation at various positions, with the 7α-hydroxylation being a significant pathway nih.gov. This reaction is catalyzed by specific CYP enzymes, including members of the CYP2A family nih.gov. Research has also indicated that exposure to certain industrial solvents can alter the enzymatic activities in rat liver microsomes, affecting the metabolism of androstenedione sjweh.fi.
Given the structural similarity between androstenediol and androstenedione, it is highly probable that androstenediol is also a substrate for various CYP enzymes present in rat liver microsomes. The use of this model system would allow for the identification of the specific CYP isoforms responsible for androstenediol's metabolism, the characterization of the metabolites formed, and the investigation of potential drug-drug interactions that could alter its clearance.
Testicular Homogenates
Testicular homogenates serve as a critical in vitro model for elucidating the biosynthetic pathways of androgens. These preparations contain the necessary enzymes concentrated in various subcellular fractions, allowing researchers to study specific metabolic conversions. For instance, studies using cell-free homogenates of canine testes have demonstrated that the microsomal fraction (the sediment from centrifugation between 10,000 and 105,000 x g) is rich in enzymes like 17α-hydroxylase, C17–C20 lyase, and 17β-hydroxysteroid dehydrogenase, which are essential for androgen synthesis oup.com.
Research on canine testicular homogenates has elucidated the Δ⁵-pathway as the primary route for testosterone biosynthesis in vitro. This pathway proceeds from pregnenolone to 17α-hydroxypregnenolone, then to dehydroepiandrosterone, followed by androst-5-ene-3β,17β-diol, and finally to testosterone oup.com. Similarly, investigations using testicular homogenates from the lizard Tiliqua rugosa have identified the activities of 17β-oxidoreductase and 3β-hydroxysteroid dehydrogenase/isomerase, confirming that testosterone biosynthesis primarily follows the Δ⁴-pathway via androstenedione nih.gov.
More recent studies on organotypic cultures of prepubertal mouse testicular tissues have further refined the understanding of steroidogenesis in vitro. These models have shown that while Leydig cells can be maintained, their steroidogenic activity can be altered, leading to reduced androstenedione levels and an accumulation of progesterone (B1679170) and estradiol (B170435) elifesciences.orgelifesciences.org. Steroids are typically extracted from these testicular homogenates using solvents like diethyl ether for subsequent analysis elifesciences.org. Such models are invaluable for examining the intricate steps of steroidogenesis and how various factors might influence the balance of androgen production.
Microbial Systems for Biotransformation Studies
Microbial systems are widely employed as biocatalysts for steroid transformations due to their high specificity and efficiency. These models are instrumental in producing key steroid intermediates and studying metabolic pathways.
Mycolicibacterium sp. and Penicillium vinaceum Models
Mycolicibacterium sp.
Mycolicibacterium species (formerly classified under Mycobacterium) are extensively used in the industrial biotransformation of phytosterols (B1254722) into valuable C-19 steroid intermediates like androstenedione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD) nih.govnih.gov. The core of this process is the microbial side-chain cleavage from the sterol nucleus researchgate.net. Strains such as Mycolicibacterium neoaurum are prominent in this application nih.gov. The transformation process involves complex metabolic pathways, and a significant challenge is the intracellular accumulation of propionyl-CoA, a byproduct of side-chain degradation, which can be toxic to the microorganism nih.gov. Research focuses on genetically modifying these strains to enhance AD yield and reduce the degradation of the steroid nucleus nih.gov.
| Microorganism | Substrate | Primary Product | Key Metabolic Process |
|---|---|---|---|
| Mycolicibacterium sp. | Phytosterols (e.g., β-sitosterol) | Androstenedione (AD) | Side-chain cleavage |
| Mycolicibacterium sp. | Phytosterols | Androsta-1,4-diene-3,17-dione (ADD) | Side-chain cleavage and A-ring dehydrogenation |
| Mycolicibacterium neoaurum | Androst-4-ene-3,17-dione (AD) | 17β-hydroxy-4-androstene-3,16-dione (16-oxo-TS) | Hydroxylation via CYP105S17 |
Penicillium vinaceum
The filamentous fungus Penicillium vinaceum is a versatile model for studying specific steroid modifications, particularly Baeyer-Villiger oxidation nih.govmdpi.com. This reaction converts cyclic ketones into lactones, a transformation that is valuable for creating novel pharmaceuticals nih.gov. Studies have shown that P. vinaceum effectively carries out the Baeyer-Villiger lactonization of various androstene steroids, including androstenedione and testosterone, in ring D of the steroid nucleus nih.govmdpi.com.
Unlike its biotransformation of unsaturated steroids, the metabolism of 5α-saturated steroids like epiandrosterone and androsterone by P. vinaceum is more complex, yielding a mixture of products resulting from oxidation at both the C-3 and C-17 positions nih.govmdpi.com. This demonstrates the fungus's capacity for multiple types of oxidative reactions.
| Microorganism | Substrate | Product(s) | Key Metabolic Process |
|---|---|---|---|
| Penicillium vinaceum | Androstenedione | Testololactone | Baeyer-Villiger oxidation |
| Penicillium vinaceum | Dehydroepiandrosterone | 3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one | Baeyer-Villiger oxidation |
| Penicillium vinaceum | Epiandrosterone (5α-saturated) | Mixture including oxidation at C-3 and C-17 | Hydroxyl group oxidation and Baeyer-Villiger oxidation |
Comparative Species Metabolism in Research Models
Studying the metabolism of androgens across different species provides valuable insights into the evolution and function of steroidogenic pathways. Comparative models reveal both conserved and divergent metabolic routes.
A study comparing androgen metabolism in three invertebrate species demonstrated significant inter-phyla differences nih.gov. While enzymes like 17β/3β-hydroxysteroid dehydrogenase (HSD) and 5α-reductase were present in all three, the primary metabolic pathways for androstenedione varied distinctly nih.gov. In the gastropod Marisa cornuarietis, androstenedione was mainly converted to 5α-androstanedione. In contrast, in the echinoderm Paracentrotus lividus and the amphipod Hyalella azteca, the principal metabolite was testosterone nih.gov. This highlights how different species prioritize different androgenic products.
Further comparative research between vertebrate species, such as humans and zebrafish, reveals more subtle differences in enzyme function. Both human and zebrafish 17β-HSD type 3 can convert androstenedione to testosterone and dehydroepiandrosterone to androst-5-ene-3β,17β-diol bioscientifica.com. However, the human enzyme can metabolize androsterone and androstanedione (B1670583), whereas the zebrafish enzyme cannot, indicating differences in substrate specificity despite catalyzing the same fundamental reaction bioscientifica.com. These comparative studies underscore the diversity of androgen metabolism in the animal kingdom and the importance of selecting appropriate models for specific research questions.
| Species | Phylum/Class | Primary Metabolite of Androstenedione | Key Enzyme Activity |
|---|---|---|---|
| Marisa cornuarietis (Gastropod) | Mollusca | 5α-androstanedione | 5α-reductase |
| Paracentrotus lividus (Echinoderm) | Echinodermata | Testosterone | 17β-HSD |
| Hyalella azteca (Amphipod) | Arthropoda | Testosterone | 17β-HSD |
| Human (Homo sapiens) | Vertebrata | Testosterone | 17β-HSD type 3 |
| Zebrafish (Danio rerio) | Vertebrata | Testosterone | 17β-HSD type 3 |
Analytical Methodologies for Androstenediol and Its Metabolites in Research
Chromatography Techniques
Chromatography is a fundamental step in the analysis of androstenediol (B1197431) and its derivatives, enabling their separation from interfering substances in biological samples. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) often depends on the specific requirements of the analysis, such as the volatility and thermal stability of the target compounds.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the analysis of steroid esters like androstenediol diacetate. oup.comrsc.org Reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a more polar mobile phase. oup.comdiva-portal.org This method effectively separates steroid esters based on their lipophilicity. oup.com For instance, a mobile phase consisting of a methanol-water mixture can be used to resolve various steroid esters. oup.com
The separation efficiency of HPLC allows for the analysis of these compounds in various matrices, including pharmaceutical formulations and biological samples like serum and plasma. rsc.orgdiva-portal.orgnih.gov To enhance detection, especially at low concentrations, HPLC is often coupled with other detection methods, most notably mass spectrometry (LC-MS). diva-portal.orgnih.gov The use of specific columns, such as C18 columns, has proven effective in separating a range of steroid esters. diva-portal.org
For the analysis of androstenediol and its metabolites, specific HPLC methods have been developed. These methods often involve isocratic or gradient elution to achieve optimal separation. rsc.orgtandfonline.com For example, a normal-phase HPLC method using an isocratic mixture of n-hexane and 2-propanol has been successfully used to separate and quantify androstenedione (B190577) and its hydroxylated metabolites. tandfonline.com The choice of mobile phase and column is critical and is tailored to the specific steroids being analyzed. diva-portal.orgnih.gov
Key HPLC Parameters for Steroid Analysis:
| Parameter | Typical Conditions |
| Stationary Phase | C18, C8, Diol |
| Mobile Phase | Methanol-water, Acetonitrile-water, n-hexane-2-propanol |
| Detection | UV, Fluorescence, Mass Spectrometry |
This table provides a summary of common parameters used in the HPLC analysis of steroids.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of androstenediol and its metabolites. It is particularly well-suited for volatile and thermally stable compounds. When analyzing steroid esters by GC, they are often first derivatized to increase their volatility and improve their chromatographic behavior. rsc.org
GC is frequently coupled with mass spectrometry (GC-MS), providing a high degree of sensitivity and specificity for the identification and quantification of steroids. rsc.orgnih.gov This combination is a cornerstone in anti-doping analysis for detecting the abuse of pseudo-endogenous steroids. nih.gov The separation in GC is typically achieved using a fused silica (B1680970) column with a specific stationary phase, such as methyl silicone. oup.com The retention times of the different steroid esters can be used for their identification. oup.com
Mass Spectrometry Approaches
Mass spectrometry is an indispensable tool in the analysis of androstenediol and its metabolites, offering unparalleled sensitivity and specificity. Various MS techniques are employed to address different analytical challenges, from quantification to determining the origin of the steroid.
Tandem Mass Spectrometry (MS/MS) for Quantification
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of steroids in biological fluids. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of analytes. nih.govnih.gov
The process involves the selective detection of specific precursor-to-product ion transitions for each analyte, which minimizes interference from the sample matrix. diva-portal.org This high selectivity allows for accurate quantification even at very low levels. nih.gov Methods have been developed for the simultaneous quantification of multiple steroids in a single analysis. nih.gov Sample preparation for LC-MS/MS analysis often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Origin Discrimination
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. nih.gov This is particularly important in anti-doping control, where the administration of synthetic versions of naturally occurring steroids is prohibited. nih.gov
The method relies on measuring the ratio of carbon-13 to carbon-12 isotopes (¹³C/¹²C) in the steroid molecule. Synthetic steroids, typically derived from plant sources, have a different ¹³C/¹²C ratio compared to endogenous steroids. By analyzing this isotopic signature, the origin of the steroid can be unequivocally determined. nih.gov
Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for the quantification of analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (internal standard) to the sample before processing. nih.gov
The isotopically labeled internal standard behaves chemically and physically identically to the endogenous analyte throughout the extraction and analysis process. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the concentration of the endogenous analyte can be determined with high precision and accuracy, as it corrects for any losses during sample preparation. nih.gov This method has been successfully applied to the simultaneous determination of androstenediol 3-sulfate and dehydroepiandrosterone (B1670201) sulfate (B86663) in human serum. nih.gov
Sample Preparation and Purification for Analytical Research
The accurate quantification of androstenediol and its metabolites from complex biological matrices, such as plasma, serum, or urine, necessitates meticulous sample preparation to remove interfering substances. austinpublishinggroup.com Since this compound is a prohormone, analytical methods typically focus on the detection of its active metabolite, androstenediol, and subsequent metabolic products. These compounds are often present in biological fluids as conjugates, requiring specific hydrolysis steps before extraction and analysis. nih.govnih.gov The primary goals of sample preparation are to isolate the analytes of interest, concentrate them to detectable levels, and ensure compatibility with the downstream analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). austinpublishinggroup.comendocrine-abstracts.org
Solid-Phase Extraction
Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of steroids from biological samples due to its high recovery, robustness, and lower solvent consumption compared to traditional liquid-liquid extraction. austinpublishinggroup.comnih.gov The choice of sorbent is critical and depends on the specific properties of the analytes. For steroid analysis, common sorbents include chemically bonded silica like C8 and C18, as well as various polymeric materials. austinpublishinggroup.com
The general SPE workflow involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analytes. In the analysis of steroids like androstenediol and testosterone (B1683101) from serum, a common approach utilizes a µElution SPE plate. lcms.cz A typical automated protocol on a liquid handler involves conditioning the plate with methanol (B129727) and water, followed by loading the pre-treated sample. lcms.cz A wash step, often with a solution like 0.1% ammonia (B1221849) in 20% methanol, removes interfering compounds. The final elution of the purified steroids is accomplished using a small volume of an organic solvent, such as methanol. lcms.cz This process effectively concentrates the analytes while removing matrix components that could interfere with subsequent analysis. nih.gov
Table 1: Example of an Automated Solid-Phase Extraction Protocol for Steroids
| Step | Reagent/Solvent | Volume | Purpose |
| Conditioning | Methanol | 200 µL | To activate the sorbent material. |
| Equilibration | Water | 200 µL | To prepare the sorbent for the aqueous sample. |
| Sample Loading | Pre-treated Sample | 600 µL | To bind the analytes to the sorbent. |
| Washing | 0.1% Ammonia in 20% Methanol | 200 µL | To remove interfering substances from the matrix. |
| Elution | Methanol | 2 x 25 µL | To release the purified analytes from the sorbent. |
| Post-Elution | Water | 50 µL | To prepare the sample for LC-MS/MS analysis. |
This table is a representative example based on a described method for testosterone and androstenedione extraction. lcms.cz
Enzymatic Hydrolysis
In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. nih.govnih.gov These conjugated forms are not directly amenable to analysis by techniques like GC-MS because they lack volatility. nih.gov Therefore, a crucial step in sample preparation is the cleavage of these conjugates, a process known as hydrolysis. nih.gov
Enzymatic hydrolysis is the most common method for this deconjugation. nih.gov The procedure typically involves using enzymes like β-glucuronidase, often sourced from Helix pomatia (snail), which can cleave both glucuronide and sulfate conjugates. endocrine-abstracts.orgresearchgate.net The sample, often after an initial SPE cleanup, is incubated with the enzyme solution under specific conditions of pH, temperature, and time to ensure efficient cleavage. endocrine-abstracts.orgresearchgate.net For example, a protocol might involve incubating the sample with β-glucuronidase at a controlled temperature for several hours. endocrine-abstracts.org Following incubation, a second SPE step is often performed to purify the now-free steroids before derivatization and final analysis. endocrine-abstracts.org It is important to note that the efficiency of enzymatic hydrolysis can vary between enzyme batches and sources, requiring careful validation. endocrine-abstracts.org
Table 2: Comparison of Hydrolysis Enzymes for Steroid Deconjugation
| Enzyme Source | Target Conjugates | Typical Incubation Time | Notes |
| Helix pomatia | Glucuronides and Sulfates | 3 hours | Naturally occurring enzyme, potential for batch-to-batch variability. endocrine-abstracts.org |
| Synthetic β-Glucuronidase/Sulfatase Mix | Glucuronides and some Sulfates | 30 minutes | Performs well for glucuronides but may have reduced efficiency for certain sulfates compared to Helix pomatia enzymes. endocrine-abstracts.org |
| Abalone Entrails | Glucuronides and Sulfates | 20 hours | Selected for hydrolysis of specific steroids like dehydroepiandrosterone and estrone (B1671321) in bovine urine under optimized conditions (pH 5.2, 42°C). researchgate.net |
HPLC Fractionation for Cleanup
For samples with particularly complex matrices or when very low concentrations of analytes are being measured, an additional cleanup step using high-performance liquid chromatography (HPLC) may be necessary. nih.govrsc.org HPLC fractionation serves as a powerful purification tool, separating the target analytes from other closely related compounds and matrix interferences that may not have been removed by SPE. nih.govrsc.org
In this approach, the sample extract is injected into an HPLC system. nih.gov The system uses a column (e.g., a silica or C18 column) and a specific mobile phase (a solvent or mixture of solvents) to separate compounds based on their chemical properties. researchgate.netlcms.cz The effluent from the column is monitored, and fractions are collected at specific time intervals corresponding to the elution times of the target steroids. nih.govresearchgate.net These purified fractions can then be taken for final quantification by a sensitive detection method like mass spectrometry. rsc.org This technique provides a highly purified sample, which is crucial for minimizing matrix effects and ensuring accurate quantification, especially in demanding research applications. nih.gov
Interplay with Other Steroid Pathways in Research Contexts
Cross-Talk with Estrogen Biosynthesis Pathways
Androstenediol (B1197431), the active metabolite of androstenediol diacetate, interacts significantly with estrogen biosynthesis pathways through several mechanisms. It serves as a substrate for conversion into estrogens and also exhibits direct estrogenic properties.
Aromatization to Estrogens: A primary pathway for the interaction of androstenediol with estrogen biosynthesis is its conversion to testosterone (B1683101), which is then a direct substrate for the enzyme aromatase (CYP19A1). bio-rad.comresearchgate.net Aromatase catalyzes the conversion of androgens into estrogens, specifically converting testosterone to estradiol (B170435) and androstenedione (B190577) to estrone (B1671321). bio-rad.comnih.gov This process is a rate-limiting step in estrogen production and occurs in various tissues, notably adipose tissue, the gonads, and the brain. nih.govoup.com The conversion of circulating androgens to estrogens in peripheral tissues is a significant source of estrogen, particularly in postmenopausal women. oup.com
Direct Estrogenic Activity: Androstenediol itself possesses inherent estrogenic activity. wikipedia.org It can bind directly to estrogen receptors (ER), specifically ERα and ERβ. wikipedia.orgmdpi.com Although its affinity for these receptors is considerably lower than that of estradiol, it can circulate at much higher concentrations, suggesting it may play a meaningful role as an estrogen in the body. wikipedia.orgnih.gov This direct action on estrogen receptors means it can elicit estrogenic effects without prior conversion to a more potent estrogen like estradiol. nih.gov Research has shown that androstenediol can activate estrogen target genes via the estrogen receptor. nih.gov
| Feature | Description | Key Enzymes/Receptors | Relevant Tissues | Citations |
| Aromatization | Androstenediol is converted to testosterone, which is then aromatized to estradiol. | Aromatase (CYP19A1) | Adipose tissue, Gonads, Brain | bio-rad.comresearchgate.netnih.govoup.com |
| Direct Activity | Binds directly to estrogen receptors to elicit an estrogenic response. | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | Various estrogen-sensitive tissues | wikipedia.orgmdpi.comnih.govnih.gov |
| Precursor | Serves as an intermediate in the conversion of DHEA to estrogens. | 17β-HSD, 3β-HSD | Adrenal glands, Peripheral tissues | wikipedia.orgmdpi.com |
Relationship with Androgenic Steroid Homeostasis
This compound, through its conversion to androstenediol, is deeply integrated into the maintenance of androgenic steroid balance. It functions as a prohormone, contributing to the pool of active androgens.
Conversion to Testosterone: A key metabolic fate of androstenediol is its conversion to testosterone. wikipedia.orgmdpi.comnih.gov This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts the delta-5 steroid (androstenediol) into a delta-4 steroid (testosterone). mdpi.com As testosterone is the principal male sex hormone, this conversion pathway directly links androstenediol to the body's primary androgenic signaling. The original prohormone 4-Androstenediol (4-AD) was noted for its more efficient conversion to testosterone compared to androstenedione. predatornutrition.com
Metabolism to Dihydrotestosterone (B1667394) (DHT): Following its conversion to testosterone, further metabolism can occur to produce the more potent androgen, dihydrotestosterone (DHT). wpi.edu This conversion is carried out by the enzyme 5α-reductase. wpi.edunih.gov DHT is several times more potent than testosterone in activating the androgen receptor (AR) and is the major androgen responsible for the development and maintenance of the prostate and other male secondary sexual characteristics. wpi.edunih.govnih.gov
Weak Androgenic Activity: In its own right, androstenediol is considered a weak androgen. wikipedia.org It can bind to and activate the androgen receptor, although with less potency than testosterone or DHT. nih.govwpi.edu Studies in human prostate cancer cells have demonstrated that androstenediol can activate androgen receptor target genes, and this activity can be enhanced by AR coactivators. nih.gov
The balance between these pathways is crucial for androgen homeostasis. The enzymatic activities of 3β-HSD, 17β-HSD, and 5α-reductase in various tissues determine whether androstenediol contributes more to the testosterone pool or is metabolized into other, less active steroids.
| Metabolic Process | Resulting Androgen | Key Enzyme | Significance | Citations |
| Conversion | Testosterone | 3β-Hydroxysteroid dehydrogenase (3β-HSD) | Direct precursor to the primary male sex hormone. | wikipedia.orgmdpi.comnih.gov |
| 5α-Reduction | Dihydrotestosterone (DHT) | 5α-Reductase | Production of a more potent androgen from the testosterone pool. | wpi.edunih.govnih.gov |
| Direct Action | N/A | Androgen Receptor (AR) | Possesses weak intrinsic androgenic activity. | wikipedia.orgnih.govwpi.edu |
Metabolic Interdependencies in Specific Tissues and Cell Types
The metabolism of androstenediol and its subsequent impact on steroid hormone balance are highly dependent on the specific tissue or cell type, due to differential expression of key steroidogenic enzymes.
Prostate Tissue: In prostate cells, androstenediol is a significant metabolite of DHEA. wpi.edu It can activate the androgen receptor and play a role in the progression of androgen-dependent prostate cancer. nih.govwpi.edu Research indicates that in castration-resistant prostate cancer, tumors can synthesize their own DHT from adrenal precursors like DHEA, in a pathway that may involve androstenediol and bypasses testosterone. nih.govnih.gov
Adipose Tissue: Adipose (fat) tissue is a primary site of extragonadal estrogen synthesis. nih.gov It expresses high levels of aromatase, which efficiently converts androgens into estrogens. oup.comnih.gov This tissue-specific activity means that androstenediol metabolism in fat tissue contributes significantly to the body's estrogen pool, a factor that is particularly relevant in obesity and aging. oup.comoup.com
Breast Cancer Cells: The metabolic fate of androgens varies among different lines of human breast carcinoma cells. nih.gov Some cell lines exhibit high aromatase activity, leading to the production of estrogens which can fuel the growth of estrogen receptor-positive cancers. nih.gov Conversely, other cell lines have higher 5α-reductase activity, leading to the formation of potent androgens like DHT. nih.gov This highlights the importance of the local metabolic environment within a tumor.
Ovarian and Bone Cells: In ovarian tissues, the metabolism of androstenedione (a closely related steroid) to either DHT or estrogens depends on the specific cell type (theca vs. granulosa cells) and the stage of follicular development. nih.gov Similarly, cultured human osteoblast-like cells (bone cells) possess the enzymatic machinery to convert androstenedione into both testosterone and DHT, suggesting a local regulation of androgen action in bone. advan-kt.com
This tissue-specific metabolism underscores the concept of intracrinology, where the local synthesis and action of steroid hormones within a particular tissue can have profound physiological effects, independent of circulating hormone levels.
Emerging Research Avenues and Future Directions
Unexplored Enzymatic Conversions and Isoforms
The metabolic fate of androstenediol (B1197431) diacetate is intrinsically linked to the enzymatic pathways established for its parent compound, androst-5-ene-3β,17β-diol (Androstenediol). The biotransformation of androstenediol is a critical step in the biosynthesis of testosterone (B1683101). The conversion is primarily mediated by the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, which oxidizes the 3-beta hydroxyl group.
Future research is poised to investigate the enzymatic hydrolysis of the acetate (B1210297) groups from androstenediol diacetate, a necessary prerequisite for its biological activity. The specific carboxylesterase isoforms responsible for this de-acetylation in various tissues remain largely uncharacterized. A key area of investigation would be to determine the rate and efficiency of this conversion, as it would dictate the pharmacokinetic profile of this compound as a potential pro-drug for androstenediol.
Furthermore, the metabolism of the parent androstenediol involves several key enzymes whose interactions with the diacetate form are unknown. For instance, the hydroxysteroid dehydrogenase isoform 3B2 is responsible for converting androstenediol into testosterone. Additionally, the AKR1C3 enzyme is involved in the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenediol. A significant unexplored area is whether this compound itself can interact with these or other steroidogenic enzymes, potentially acting as an inhibitor or a substrate under specific conditions.
A notable metabolic process observed for other natural androgens, such as 5α-dihydrotestosterone, is 17β/17α isomerization, a conversion previously thought to be restricted to unnatural anabolic steroids. Investigating whether androstenediol or its diacetate derivative can undergo similar, previously un-cataloged enzymatic conversions represents a compelling avenue for future research. Understanding these pathways is crucial for elucidating the complete metabolic network and identifying novel bioactive metabolites.
Novel Signaling Pathways in Preclinical Models
The signaling mechanisms of androstenediol, the active form of this compound, have been shown to involve both androgenic and estrogenic pathways. Androstenediol exhibits a high affinity for both estrogen receptors (ERs), particularly ERβ, and the androgen receptor (AR). This dual-receptor interaction classifies it as a unique steroidal molecule. Preclinical studies have demonstrated that androstenediol can stimulate the proliferation of ER-positive breast cancer cells, while also inhibiting growth via the AR.
Emerging research in preclinical models is focusing on dissecting these complex signaling cascades. A significant finding is that androstenediol can activate AR target genes, and this transcriptional activity is further amplified by the AR coactivator ARA70. Future studies involving this compound will likely explore how its delivery and metabolism affect the dynamics of AR and ER activation in hormone-dependent tissues.
Beyond its hormonal receptor activity, androstenediol has been identified as a potent immunomodulatory and cytoprotective agent, particularly as a radioprotector. This activity is mediated through the activation of the NF-kB signaling pathway. This activation leads to a significant increase in the secretion of granulocyte colony-stimulating factor (G-CSF) and other cytokines like IL-6 in mouse models. The potential for this compound to serve as a more stable precursor for activating these protective pathways is a key area for future preclinical investigation. The design of new androstenediol derivatives with enhanced bioavailability is considered a promising strategy for developing effective cytoprotectors.
Table 1: Known Signaling Pathways of Androstenediol in Preclinical Models
| Signaling Pathway | Receptor/Target | Downstream Effect | Research Context |
|---|---|---|---|
| Estrogenic Pathway | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | Stimulation of ER-positive cell proliferation | Breast Cancer Models |
| Androgenic Pathway | Androgen Receptor (AR) | Activation of AR target genes, inhibition of ER-driven cell growth | Prostate and Breast Cancer Models |
Advanced Analytical Techniques for Steroid Profiling
The analysis of androstenediol and its metabolites is crucial for understanding steroid metabolism in both research and clinical settings. This compound itself serves as a key derivative for specific analytical methodologies. Derivatization to a diacetate form is utilized in gas chromatography-mass spectrometry (GC-MS) based techniques to improve the volatility and chromatographic separation of steroid diols.
One of the most sophisticated applications is in gas chromatography, combustion, isotope ratio mass spectrometry (GC-C-IRMS). This technique analyzes the 13C content of steroids and their metabolites to detect the misuse of natural androgens. The conversion of metabolites to their diacetate forms allows for effective separation on capillary columns, which is a critical step in the analytical process.
In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant platform for steroid profiling, often eliminating the need for derivatization. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the simultaneous quantification of an extensive panel of up to 27 steroid hormones and their conjugated metabolites from a single serum or plasma sample. These methods offer high sensitivity and specificity, allowing for the separation of isomers and providing a comprehensive view of the steroid profile.
Further advancements include the integration of novel sample preparation techniques and derivatization strategies to enhance sensitivity for specific applications. For example, the use of Girard's reagent T as a derivatizing agent can improve the ionization of steroid esters for LC-MS/MS analysis. High-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) using atmospheric pressure chemical ionization (APCI) has also been optimized for the analysis of highly lipid-soluble steroids in various tissues, including adipose tissue.
Table 2: Comparison of Advanced Analytical Techniques for Steroid Profiling
| Technique | Principle | Derivatization | Key Advantage | Application |
|---|---|---|---|---|
| GC-C-IRMS | Gas chromatography separation followed by combustion and isotope ratio mass spectrometry. | Often required (e.g., conversion to diacetate) for improved chromatography. | Measures isotopic ratios (e.g., 13C/12C) to differentiate between endogenous and exogenous steroids. | Anti-doping analysis. |
| UHPLC-MS/MS | Ultra-high-performance liquid chromatography for separation coupled with tandem mass spectrometry for detection and quantification. | Generally not required, allowing for analysis of native steroids and their conjugates. | High throughput and comprehensive profiling of multiple steroids in a single run. | Clinical research, anti-doping. |
| LC-MS/MS with Derivatization | Liquid chromatography-tandem mass spectrometry where analytes are chemically modified before analysis. | Yes (e.g., with Girard's Reagent). | Enhances ionization efficiency and sensitivity for specific steroid classes. | Specialized research applications. |
| HPLC-MS/MS (APCI) | High-performance liquid chromatography coupled with tandem mass spectrometry using atmospheric pressure chemical ionization. | Not required. | Well-suited for highly lipid-soluble steroids and analysis in complex matrices like adipose tissue. | Research on steroid metabolism in various tissues. |
Development of Research Probes and Pharmacological Tools for Academic Study
The synthesis of derivatives of parent steroid molecules, such as this compound, is a fundamental strategy in the development of pharmacological tools for academic research. Esterification, the process that creates the diacetate, can modify the physicochemical properties of the steroid, such as its lipophilicity and stability, potentially altering its bioavailability and pharmacokinetic profile. The synthesis of various ester derivatives, including 5-AED 3,17-dipropionate and 5-AED 3,17-dibutanoate, has been undertaken to evaluate how modifications at the 3-C and 17-C positions influence cytotoxic activity in cancer cell lines.
These derivatives serve as research probes to explore structure-activity relationships and to identify compounds with enhanced or novel biological effects. The overarching goal in synthesizing new derivatives of androstenediol is the potential development of highly effective cytoprotectors, building upon the known radioprotective properties of the parent steroid.
In addition to creating agonist probes, academic study of steroid pathways relies heavily on pharmacological tools that can selectively block key conversion steps. To investigate the intrinsic activity of androstenediol without its conversion to testosterone, researchers have utilized inhibitors of 3β-hydroxysteroid dehydrogenase, such as trilostane. Similarly, to block androgen biosynthesis at an earlier stage, inhibitors of 17α-hydroxylase/C17-20-lyase (CYP17A1), like abiraterone (B193195) acetate, are employed. These specific enzyme inhibitors are indispensable tools for dissecting the complex and interconnected pathways of steroid metabolism and signaling in a controlled laboratory setting.
Q & A
Q. How is Androstenediol diacetate utilized as an internal standard in steroid quantification assays?
this compound is employed as an internal standard in HPLC-based assays to normalize recovery rates during sample preparation. After hydrolysis of sulfate conjugates (e.g., using arylsulfatase), the compound is added post-HPLC fraction collection (retention time: 15.2–17.7 min for DHEA). Derivatization with heptafluorobutyric anhydride ensures stability and compatibility with mass spectrometry detection . This method minimizes variability caused by extraction efficiency and matrix effects.
Q. What safety protocols must be followed when handling this compound in laboratory settings?
Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Maintain at 10–25°C in airtight containers, segregated from incompatible substances.
- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion . Note: Toxicity data are incomplete, necessitating conservative handling practices.
Q. What chromatographic techniques are validated for separating this compound from structurally similar steroids?
Reverse-phase HPLC with UV or MS detection is standard. The diacetate’s polarity (due to acetyl groups) increases retention time compared to non-acetylated analogs. GC-MS with derivatization (e.g., heptafluorobutyric anhydride) enhances sensitivity for low-concentration biological samples. Cross-validation using competitive protein binding assays ensures specificity in complex matrices like plasma .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported plasma concentrations of this compound across studies?
Discrepancies arise from:
- Methodological Variability : Differences in hydrolysis efficiency (arylsulfatase vs. acid hydrolysis) or derivatization protocols.
- Matrix Effects : Protein-binding interference in plasma, addressed by solid-phase extraction or equilibrium dialysis.
- Standardization : Use of certified reference materials and inter-laboratory validation (e.g., proficiency testing). For example, Rosenfield et al. (1972) reported plasma levels of 68–124 ng/100 mL using competitive protein binding, while GC-MS studies may yield lower values due to improved specificity .
Q. What are the validated protocols for synthesizing isotopically labeled this compound derivatives?
Deuterium-labeled analogs (e.g., [7-²H₂]this compound) are synthesized via:
- Reductive Deuteration : Treating 7-keto intermediates with dichloroaluminum deuteride.
- Acetylation : Protecting hydroxyl groups with acetic anhydride. Purity is confirmed via NMR (e.g., δ 2.04 ppm for acetate protons) and LC-MS (m/z 376→379 for deuterated species). These labeled compounds are critical for stable isotope dilution assays in metabolic studies .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound metabolic studies?
- Nonlinear Regression : Fit sigmoidal models to assess receptor binding affinity (e.g., androgen receptor assays).
- Multivariate Analysis : Control for confounders like age, sex, and concurrent steroid levels using ANCOVA.
- Power Analysis : Ensure adequate sample size (n ≥ 30 per group) to detect clinically relevant effect sizes (Cohen’s d ≥ 0.5). Statistical software (e.g., R or GraphPad Prism) should be used for reproducibility .
Q. How does the structural configuration of this compound influence its chromatographic behavior?
The 3β,17β-diacetate groups reduce polarity compared to free hydroxyl forms, increasing retention in reverse-phase HPLC (C18 columns). Acetylation also blocks hydrogen bonding, improving peak symmetry. In GC-MS, the diacetate’s volatility is enhanced after derivatization, reducing column bleed and improving detection limits .
Data Contradiction and Validation
Q. Why do immunoassays and mass spectrometry yield divergent results for this compound in clinical samples?
Immunoassays may cross-react with structurally similar steroids (e.g., DHEA or androstenediol sulfate), leading to false positives. Mass spectrometry (LC-MS/MS) provides higher specificity by resolving isobaric interferences. For example, a study comparing methods found a 20–30% overestimation in immunoassays due to cross-reactivity with 5-androstenediol .
Q. What experimental controls are essential for ensuring reproducibility in this compound hydrolysis studies?
- Enzyme Activity Calibration : Standardize arylsulfatase activity using p-nitrophenyl sulfate.
- Blanks : Include matrix-matched blanks to account for endogenous steroid background.
- Spike-Recovery Tests : Add known quantities of this compound pre- and post-hydrolysis to quantify procedural losses (target recovery: 85–115%) .
Synthesis and Characterization
Q. What spectroscopic techniques confirm the identity of synthesized this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
